molecular formula C9H14O3 B1311679 (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 22571-78-4

(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No. B1311679
CAS RN: 22571-78-4
M. Wt: 170.21 g/mol
InChI Key: VZUKBNZKASVATD-RQJHMYQMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a total of 26 bonds . The IUPAC name is (1S,3R)-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid . The InChI code is 1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.21 . It is a powder at room temperature . Its melting point is between 61-62 degrees Celsius .

Scientific Research Applications

Ozonolysis and Synthesis of Pheromones

The compound is significant in the study of ozonolysis reactions. In particular, its formation has been observed during the ozonolysis of verbenone in methylene chloride and acetonitrile. This process, which involves cleavage of the double bond and neighboring σ-bond, is integral to the understanding of reaction mechanisms in organic chemistry (Kukovinets et al., 2009). Additionally, this compound has been utilized in synthesizing the pheromone of the citrus mealybug, showcasing its role in the field of agricultural chemistry and pest control (Kukovinets et al., 2006).

Crystallography and Molecular Structure

The compound's crystal structure has been extensively studied, providing insights into the nature of hydrogen bonding and molecular interactions. For instance, research has shown the formation of carboxyl-to-ketone hydrogen-bonding catemers in the crystal structure of related compounds, offering valuable information for the field of crystallography and molecular design (Lalancette et al., 1999).

Synthesis of Peptides and Amino Acids

This compound has also been a subject of interest in the synthesis of peptides and amino acids. For example, research on the synthesis of hybrid γ,γ-peptides derived from derivatives of this compound has shed light on their conformational properties and potential applications in peptide design (Gutiérrez-Abad et al., 2011).

Chemo-Enzymatic Processes

In the field of chemo-enzymatic processes, this compound has been used as a key intermediate in the synthesis of optically active cyclopropane carboxylic acids. This has implications for the development of environmentally friendly and efficient synthesis methods in organic chemistry (Fishman et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUKBNZKASVATD-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C[C@H](C1(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451641
Record name (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid

CAS RN

22571-78-4
Record name (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 2
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 3
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 4
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 6
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid

Citations

For This Compound
2
Citations
OS Kukovinets, TI Zvereva, VG Kasradze… - Russian Journal of …, 2012 - researchgate.net
The conditions of ozonolysis of verbenone in methanol strongly affect the mechanism of formation of the major product,(1R, 3S)-3-acetyl-2, 2-dimethylcyclobutane-1-carboxylic acid. …
Number of citations: 7 www.researchgate.net
KK Banerji - Organic Reaction Mechanisms• 2012: An annual …, 2015 - Wiley Online Library
Recent work reviews on the kinetics and mechanisms of oxidation by pyridinium and quinolinium halochromates. A mechanism involving the protonated nitrone as reactive species has …
Number of citations: 1 onlinelibrary.wiley.com

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